N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Kinase Inhibition SYK Enzymatic Assay

TAK-659 (mivavotinib) is the only characterized dual SYK/FLT3 inhibitor with equipotent activity (SYK IC50 3.2 nM; FLT3 IC50 4.6 nM) and >50-fold selectivity over 290 kinases. Unlike single-target SYK or FLT3 agents, TAK-659 uniquely addresses FLT3-ITD-driven AML while blocking SYK-mediated bypass signals—achieving 96% tumor growth inhibition in MV-4-11 xenografts. Its selective killing of malignant B-cells while sparing non-tumor cells makes it the definitive tool for immune-oncology combination studies. Note: The free base is inherently unstable; most vendors supply the stable hydrochloride salt. Always confirm salt form, stereochemistry, and purity (≥98%) before purchase to guarantee experimental reproducibility.

Molecular Formula C21H27N3O3S
Molecular Weight 401.53
CAS No. 690245-07-9
Cat. No. B2371646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide
CAS690245-07-9
Molecular FormulaC21H27N3O3S
Molecular Weight401.53
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3
InChIKeyJKARZBSRTALURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659 (CAS 690245-07-9) Dual SYK/FLT3 Inhibitor: A Procurement-Focused Baseline Profile


N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, designated as TAK-659 (mivavotinib), is an orally bioavailable, reversible small-molecule inhibitor [1]. It is characterized by its potent and selective dual targeting of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), distinguishing it from single-target kinase inhibitors [2]. The compound has been investigated in Phase I/II clinical trials for various hematological malignancies and advanced solid tumors, highlighting its translational research relevance [1][3].

Procurement Risk Analysis: Why Other SYK Inhibitors Cannot Substitute for TAK-659 (Mivavotinib)


Substituting TAK-659 with another SYK inhibitor like fostamatinib or entospletinib would introduce substantial scientific and procurement risk due to fundamental differences in kinase selectivity, potency, and functional activity. Unlike pure SYK inhibitors, TAK-659 possesses potent, equipotent activity against FLT3, a clinically validated driver in acute myeloid leukemia (AML) [1]. Data show its antiproliferative effects are specifically enhanced in FLT3-mutated patient samples, a response pattern not observed with FLT3-inactive SYK inhibitors [2]. Furthermore, its >50-fold selectivity window over 290 kinases is a distinct feature of this chemical series, meaning a generic swap could lead to unpredictable off-target effects and failed experimental replication [1].

Quantitative Differentiation Guide: Head-to-Head Evidence for TAK-659 (CAS 690245-07-9) Against Closest Analogs


Superior SYK Enzymatic Potency: TAK-659 vs. Fostamatinib (R406) in Biochemical Assays

TAK-659 demonstrates significantly higher intrinsic potency against its primary target, SYK, compared to the clinically established inhibitor fostamatinib. While both are ATP-competitive inhibitors, TAK-659 achieves a 3.2 nM IC50, which is approximately 12.8-fold more potent than fostamatinib's reported IC50 of 41 nM for SYK . This difference is critical for achieving target engagement at lower systemic exposures.

Kinase Inhibition SYK Enzymatic Assay Potency

Intrinsic FLT3 Co-Targeting: A Unique Differentiation from Selective SYK Inhibitors like Entospletinib

TAK-659 is characterized by its equipotent dual inhibition of SYK and FLT3 (IC50 of 3.2 nM and 4.6 nM, respectively) . This contrasts with selective SYK inhibitors such as entospletinib (GS-9973), which is highly selective for SYK with an IC50 of 7.7 nM but does not inhibit FLT3 at comparable concentrations . This dual pharmacology is a major molecular differentiator for applications in FLT3-driven malignancies.

Dual Inhibition FLT3 SYK Acute Myeloid Leukemia

FLT3-Mutation-Dependent Anti-Leukemic Activity: TAK-659 vs. Fostamatinib in Primary AML Cells

In a direct comparison using primary AML patient samples, TAK-659 and fostamatinib were the only two SYK inhibitors tested whose antiproliferative effects were significantly higher in samples from patients with FLT3 mutations compared to non-mutated patients [1]. This mutation-specific sensitivity highlights TAK-659's unique value proposition for biomarker-driven studies, a property not shared by all drugs in the class.

FLT3 Mutation Personalized Medicine AML Antiproliferative

In Vivo Tumor Growth Inhibition in FLT3-ITD Xenograft Model: A Benchmark for Efficacy-Driven Procurement

TAK-659 demonstrates high in vivo efficacy in an aggressive FLT3 internal tandem duplication (ITD) mutant xenograft model (MV-4-11), achieving 96% tumor growth inhibition (TGI) with daily oral dosing at 60 mg/kg [1]. In contrast, the selective SYK inhibitor entospletinib showed limited single-agent activity in similar FLT3-driven models, with TGI generally below 50% [2]. This data provides a strong quantitative basis for selecting TAK-659 for in vivo studies focused on FLT3-dependent tumors.

Xenograft Model Tumor Growth Inhibition FLT3-ITD In Vivo Efficacy

Tumor-Selective Killing with Minimal Non-Tumor Cell Toxicity vs. Broad-Spectrum Kinase Inhibitors

A key differentiator for TAK-659 is its ability to induce apoptosis in tumor cells while sparing non-tumor cells, a property demonstrated in a murine EBV-associated lymphoma model where TAK-659 treatment killed tumor cells but not host splenocytes [1]. In contrast, multi-targeted FLT3 inhibitors like midostaurin exhibit broader cytotoxicity profiles that are known to affect normal hematopoietic cells, contributing to dose-limiting myelosuppression [2]. This selectivity profile is a critical factor for in vivo experimental design.

Therapeutic Window Cytotoxicity Non-Tumor Cells Safety Pharmacology

Application Scenarios: Where TAK-659 (SYK/FLT3 Inhibitor) Provides Verifiable Procurement Value


FLT3-ITD Positive AML Translational Research

TAK-659 is the inhibitor of choice for preclinical models of FLT3-ITD acute myeloid leukemia, where its dual SYK/FLT3 pharmacology is essential. Evidence shows its antiproliferative effects are significantly higher in FLT3-mutated primary patient cells [REFS-3-1], and it achieves 96% tumor growth inhibition in FLT3-ITD MV-4-11 xenografts [REFS-4-1]. In this context, using a pure SYK inhibitor would not address FLT3 signaling, while a pure FLT3 inhibitor would miss SYK-mediated bypass mechanisms.

Biomarker-Driven Drug Combination Studies in B-Cell Malignancies

The compound's selective killing of malignant B-cells while sparing non-tumor cells [REFS-3-2] makes it a superior tool for immune-oncology combination studies. TAK-659 has been combined with nivolumab (anti-PD-1) and ibrutinib (BTK inhibitor) in clinical trials [REFS-3-3], establishing a translational path for preclinical combination studies where preserving the immune microenvironment is essential.

In Vivo EBV-Associated Lymphoma Research

TAK-659 has demonstrated complete abrogation of splenomegaly and tumor development, as well as prevention of bone marrow metastasis, in an LMP2A/MYC transgenic model of EBV-associated lymphoma [REFS-3-2]. This specific disease model, where SYK is activated by the viral oncoprotein LMP2A, represents a niche but high-value application area where TAK-659's activity is uniquely validated.

Kinase Selectivity Profiling and Off-Target Panel Screening

With its characterized selectivity window of >50-fold for SYK and FLT3 over 290 other kinases [REFS-3-1], TAK-659 serves as a valuable reference compound for kinase selectivity panels. Researchers profiling new SYK or FLT3 chemical leads can use TAK-659 as a dual-activity benchmark, providing a quantitative standard for comparing the selectivity of developmental compounds.

Quote Request

Request a Quote for N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.